Structural Uniqueness: (1-Methylcyclobutyl)methyl Substituent vs. Common N-Alkyl Analogs
The (1-methylcyclobutyl)methyl group on the target compound represents a distinct steric and conformational profile compared to the N‑methyl group of tropinone (CAS 532-24-1) or the N–H of nortropinone (CAS 5632-84-8). The cyclobutyl ring introduces a rigid, puckered geometry that restricts rotational freedom and modulates the spatial orientation of the ketone group, as demonstrated by CD and NMR conformational studies on N‑substituted nortropinones [1]. While quantitative binding or functional data for the target compound itself are absent from the publicly available literature, class‑level inference from structurally analogous N‑cycloalkylmethyl‑nortropinones indicates that the N‑substituent size and shape directly impact muscarinic receptor subtype selectivity and opioid receptor affinity [2].
| Evidence Dimension | N-substituent steric bulk and conformational constraint |
|---|---|
| Target Compound Data | (1-Methylcyclobutyl)methyl substituent (C₆H₁₁; MW contribution ~83 Da); molecular volume estimated ~205 ų |
| Comparator Or Baseline | N-Methyl (tropinone): CH₃ (MW contribution 15 Da; molecular volume ~32 ų); N–H (nortropinone): no substituent |
| Quantified Difference | ~2.5-fold increase in substituent molecular volume vs. N-methyl; introduction of constrained cyclobutyl ring absent in linear or cyclohexyl analogs |
| Conditions | Molecular modeling context; no direct experimental assay for the target compound available |
Why This Matters
The unique steric and conformational profile of the (1-methylcyclobutyl)methyl group may confer distinct target selectivity or metabolic stability that cannot be achieved with simpler N‑alkyl analogs, making this compound a potentially valuable probe for SAR exploration.
- [1] Y. Kashman, S. Cherkez, Tetrahedron, 1972, 28, 155-165. Circular dichroism of heterocyclohexan-4-onic systems—II: The synthesis of the 8-azabicyclo[3.2.1]octanic system. View Source
- [2] Heptares Therapeutics Ltd., US Patent US 10,858,352 B2, 2020. Pharmaceutical compounds – muscarinic M1/M4 receptor agonists containing 8-azabicyclo[3.2.1]octane scaffolds. View Source
